molecular formula C6H8LiNO3 B13551039 Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B13551039
M. Wt: 149.1 g/mol
InChI Key: KCFDQDBWLCQOSP-UHFFFAOYSA-M
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Description

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and highly efficient, making it a favorable method for producing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and copper(II) nitrate, reducing agents, and various catalysts such as palladium and nickel . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and reduced oxazole derivatives. These products can have different functional groups attached, depending on the reagents and conditions used.

Scientific Research Applications

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological system being studied, but generally, the compound can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate include other oxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes a lithium ion and a carboxylate group. This unique structure can confer different chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8LiNO3

Molecular Weight

149.1 g/mol

IUPAC Name

lithium;3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C6H9NO3.Li/c1-3-4(2)7-10-5(3)6(8)9;/h3,5H,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

KCFDQDBWLCQOSP-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1C(ON=C1C)C(=O)[O-]

Origin of Product

United States

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